molecular formula C17H16ClIO2 B161072 (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran CAS No. 915095-94-2

(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

Cat. No. B161072
M. Wt: 414.7 g/mol
InChI Key: YLUHNGIWRCCQMQ-INIZCTEOSA-N
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Description

“(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran” is a chemical compound with the molecular formula C17H16ClIO2 . It has a molecular weight of 414.67 g/mol . This compound can be used as a reactant or reagent in the preparation of C-aryl D-glurofuranoside compounds, which are useful as reference compounds in the quality control of gliflozin type medicine .


Synthesis Analysis

The compound is synthesized using multiple synthesis routes . The starting material for the synthesis is 2-chloro-5-iodobenzoic acid . More detailed information about the synthesis process might be available in specific scientific literature or databases .


Molecular Structure Analysis

The InChI code for the compound is 1S/C17H16ClIO2/c18-17-6-3-14 (19)10-13 (17)9-12-1-4-15 (5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2/t16-/m0/s1 . The canonical SMILES structure is C1COCC1OC2=CC=C (C=C2)CC3=C (C=CC (=C3)I)Cl .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 414.67 g/mol . Its density is 1.578±0.06 g/cm3 at 20 ºC 760 Torr . The predicted boiling point is 476.0±45.0 °C .

Scientific Research Applications

Antioxidant Activity

  • The compound's structure contributes to antioxidant activity, as seen in phenolic lignans. A study by Yamauchi et al. (2005) found that oxidation at the benzylic position affects the antioxidant properties of similar compounds.

Antineoplastic Agent Design

  • Chang et al. (1999) investigated compounds with a similar structure for their potential as antineoplastic agents. They found that 2-chloro-3-(substituted phenoxy)-1, 4-naphthoquinones, which share structural similarities, exhibit interesting inhibitory activities in cytotoxic test systems (Chang et al., 1999).

Biological Activities of Phenolic Compounds

  • Jong and Chau (1998) isolated phenolic compounds, including lignan types and benzofuran derivatives, from P. odoratissimus. These compounds showed strong antioxidative activities, indicating the potential biological activity of similar compounds (Jong & Chau, 1998).

Tetrahydrofuran Synthesis

  • Kim et al. (2004) explored the synthesis of highly substituted tetrahydrofuran derivatives from isoxazolines, which are structurally related to (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran (Kim et al., 2004).

Corrosion Inhibition

  • Şafak et al. (2012) synthesized Schiff bases with phenoxy groups that exhibit inhibitory properties on aluminium corrosion, demonstrating the application of similar structures in materials science (Şafak et al., 2012).

AMPA Receptor Potentiator Discovery

  • Shaffer et al. (2015) identified a tetrahydrofuran ether class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor potentiators, highlighting the significance of tetrahydrofuran derivatives in medicinal chemistry (Shaffer et al., 2015).

Safety And Hazards

Safety information for this compound suggests avoiding contact with skin and eyes, and avoiding breathing in mist, gas, or vapors . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed, and personnel should be evacuated to safe areas in case of a spill or leak .

Future Directions

The compound can be used as a reactant or reagent in the preparation of C-aryl D-glurofuranoside compounds . These compounds are useful as reference compounds in the quality control of gliflozin type medicine . Therefore, future research and applications of this compound could be in the area of pharmaceutical quality control and drug development .

properties

IUPAC Name

(3S)-3-[4-[(2-chloro-5-iodophenyl)methyl]phenoxy]oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClIO2/c18-17-6-3-14(19)10-13(17)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUHNGIWRCCQMQ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893799
Record name (S)-3-(4-(2-Chlor-5-iod-benzyl)-phenoxy)-tetrahydro-furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

CAS RN

915095-94-2
Record name (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915095-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-3-(4-(2-Chlor-5-iod-benzyl)-phenoxy)-tetrahydro-furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-[4-(2-chloro-5-iodobenzyl)phenoxy]tetrahydrofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.588
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Zhang, Z Li, J Liu, R Jin, X Zhao… - … AMERICAN JOURNAL OF …, 2020 - latamjpharm.org
1618-1623 Guo LAJP 6618.qxp_g Page 1 1618 KEY WORDS: anticancer activity, heterocycles, X-ray. * Author to whom correspondence should be addressed. E-mail: hui_guo12@sina…
Number of citations: 0 www.latamjpharm.org
S Hu, W Sun, Y Wang, H Yan - Medicinal Chemistry Research, 2019 - Springer
A series of halogenated Phenstatin analogs were designed as microtubule destabilizing agent by docking study. It was synthesized within three steps starting from 2-chloro-5-…
Number of citations: 6 link.springer.com
Y He, B Han, S Zhu - Organometallics, 2021 - ACS Publications
A terminal-selective migratory hydroarylation of unactivated olefins has been developed though a NiH-catalyzed alkene isomerization–hydroarylation relay process. This sp 3 C–H …
Number of citations: 10 pubs.acs.org
TH Dang - 2022 - search.proquest.com
The area of catalytic C− C and C− X (X= I, Br, Cl, OTf, ONf) functionalization has attracted enormous interest over the last century both in terms of the types of new bonds formations and …
Number of citations: 0 search.proquest.com

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